molecular formula C22H30N2O2S B2570988 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide CAS No. 887205-21-2

4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide

Cat. No.: B2570988
CAS No.: 887205-21-2
M. Wt: 386.55
InChI Key: JYYTXZFHEFCUAB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by a morpholine group.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[1-(morpholin-4-yl)propan-2-yl]benzamide: Lacks the thiophene ring, which may result in different chemical and biological properties.

    4-tert-butyl-N-[1-(thiophen-2-yl)propan-2-yl]benzamide: Lacks the morpholine ring, potentially affecting its solubility and reactivity.

    N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide: Lacks the tert-butyl group, which may influence its steric properties and binding affinity.

Uniqueness

The presence of the tert-butyl group, morpholine ring, and thiophene ring in 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-tert-butyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-16(20(19-6-5-15-27-19)24-11-13-26-14-12-24)23-21(25)17-7-9-18(10-8-17)22(2,3)4/h5-10,15-16,20H,11-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYTXZFHEFCUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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